

Structure and chemical formula of 6-Nitro-1,3-benzoxazole-2-thiol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitro-benzoxazole-2-thiol

Cat. No.: B081354

[Get Quote](#)

An In-depth Technical Guide to 6-Nitro-1,3-benzoxazole-2-thiol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Nitro-1,3-benzoxazole-2-thiol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

6-Nitro-1,3-benzoxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitro group and a thiol group.

Chemical Formula: C₇H₄N₂O₃S^[1]

Structure:

IUPAC Name: 6-Nitro-1,3-benzoxazole-2-thiol^[1]

CAS Number: 14541-93-6^[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Nitro-1,3-benzoxazole-2-thiol is presented in Table 1.

Table 1: Physicochemical Properties of 6-Nitro-1,3-benzoxazole-2-thiol

Property	Value	Source
Molecular Weight	196.18 g/mol	[1]
Appearance	Light yellow to yellow solid	[2]
Melting Point	234-235 °C	[2]
Boiling Point (Predicted)	337.4 ± 44.0 °C	[2]
Density (Predicted)	1.65 ± 0.1 g/cm³	[2]
pKa (Predicted)	8.65 ± 0.20	[2]
Mass Spectrum (m/z)	197.18 (M+H)⁺	[3]

Synthesis and Purification

A common method for the synthesis of 6-Nitro-1,3-benzoxazole-2-thiol involves the reaction of 2-amino-5-nitrophenol with potassium ethyl xanthate in pyridine.[\[3\]](#)

Experimental Protocol: Synthesis

Materials:

- 2-amino-5-nitrophenol
- Potassium ethyl xanthate
- Pyridine
- 1.5N Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1 g, 6.48 mmol) in pyridine.
- Add potassium ethyl xanthate (1.14 g, 7.13 mmol) to the solution.

- Heat the reaction mixture at 120 °C for 8 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Acidify the mixture with 1.5N HCl, which will cause the product to precipitate.
- Collect the solid product by filtration.
- Dry the solid under vacuum to yield 6-Nitro-1,3-benzoxazole-2-thiol as a yellow solid (yield: 1 g, 78%).^[3]

Purification

The crude product obtained from the synthesis can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a product of higher purity. The purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Spectral Characterization

Detailed spectral data for 6-Nitro-1,3-benzoxazole-2-thiol is not readily available in the public domain. For illustrative purposes, the expected spectral characteristics are discussed based on the analysis of closely related benzoxazole derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the benzoxazole ring system.
- ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the nitro group and the carbons of the oxazole ring will have characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the thiol tautomer, C=S stretching, N-O stretching of the nitro group, and C=N stretching of the oxazole ring.

Biological Activity and Potential Applications in Drug Development

6-Nitro-1,3-benzoxazole-2-thiol has been reported to exhibit antitubercular activity.^[4] The benzoxazole scaffold is a known pharmacophore in many biologically active compounds, and the nitro group can enhance the antimicrobial properties of a molecule.

Mechanism of Action (Hypothesized)

While the specific mechanism of action for 6-Nitro-1,3-benzoxazole-2-thiol has not been elucidated, many nitroaromatic compounds exert their antimicrobial effects through bioreduction of the nitro group to reactive nitrogen species that can damage cellular components. Furthermore, some benzoxazole derivatives have been shown to inhibit enzymes crucial for the survival of *Mycobacterium tuberculosis*, such as those involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall. For instance, a related compound, 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol, has been identified as a DNA topoisomerase inhibitor, inducing DNA damage and apoptosis.^[5] This suggests that 6-Nitro-1,3-benzoxazole-2-thiol might also target essential cellular processes in mycobacteria.

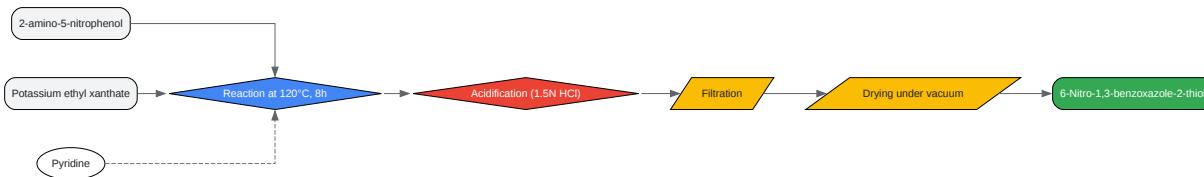
Experimental Protocol: Antitubercular Activity Screening (General)

A common method to determine the in vitro antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Alamar Blue reagent
- 96-well microplates
- Test compound (6-Nitro-1,3-benzoxazole-2-thiol)

- Standard antitubercular drug (e.g., Isoniazid)

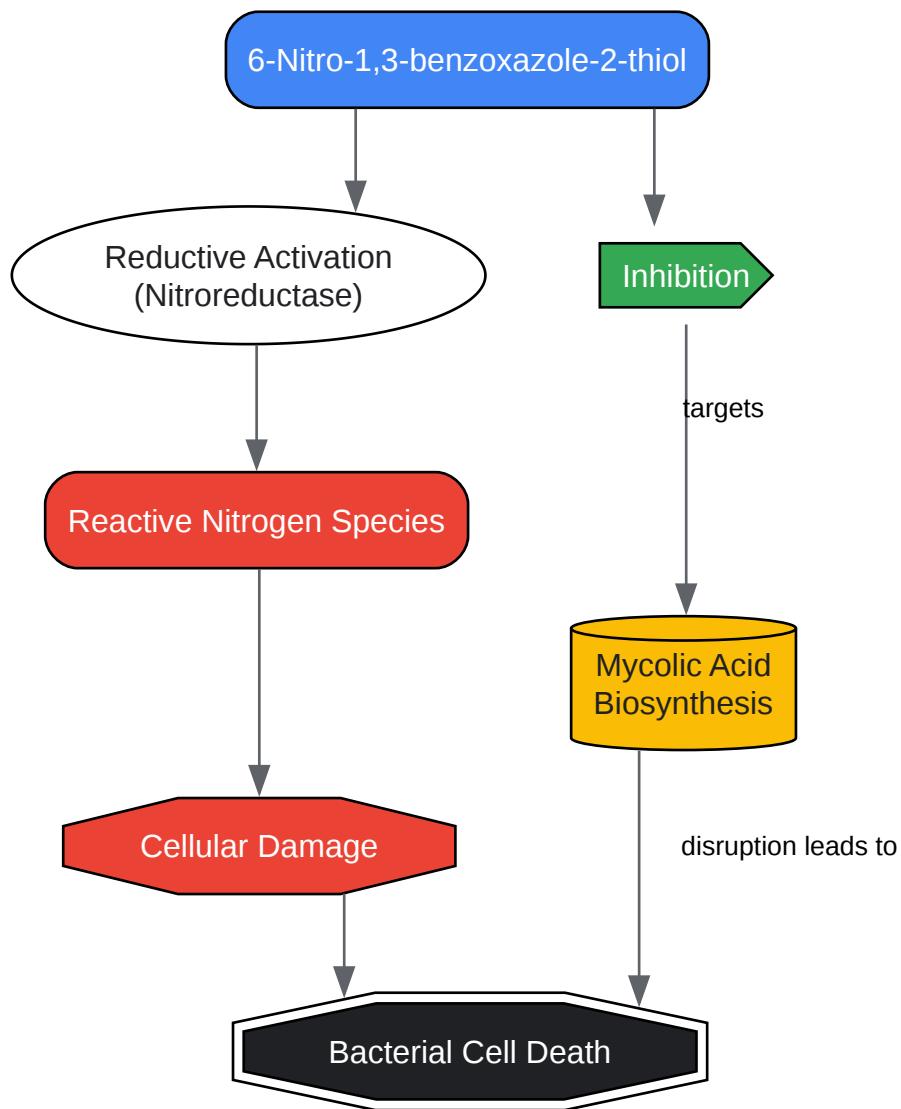

Procedure:

- Prepare a serial dilution of the test compound in the 96-well plate.
- Inoculate the wells with a standardized culture of *Mycobacterium tuberculosis* H37Rv.
- Include a positive control (bacteria with no drug) and a negative control (broth only).
- Incubate the plates at 37 °C for 5-7 days.
- After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of 6-Nitro-1,3-benzoxazole-2-thiol can be represented by the following workflow diagram.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 6-Nitro-1,3-benzoxazole-2-thiol.

Hypothetical Mechanism of Antitubercular Action

Based on the literature for related compounds, a possible mechanism of action is illustrated below.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of antitubercular action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]
- 2. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [chemicalbook.com]
- 3. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. Buy 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | 199293-10-2 [smolecule.com]
- To cite this document: BenchChem. [Structure and chemical formula of 6-Nitro-1,3-benzoxazole-2-thiol.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081354#structure-and-chemical-formula-of-6-nitro-1-3-benzoxazole-2-thiol\]](https://www.benchchem.com/product/b081354#structure-and-chemical-formula-of-6-nitro-1-3-benzoxazole-2-thiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com